Ortho-Fluoro vs. Para-Fluoro Isomer: Conformational Restraint and Physicochemical Differentiation
The ortho-fluoro substitution on the N-phenyl ring of the target compound (CAS 880273-33-6) introduces a steric clash with the amide carbonyl that restricts rotation about the N–C(sp²) bond, resulting in a predicted torsional energy barrier approximately 1.5–2.0 kcal/mol higher than that of the para-fluoro isomer (CAS 879847-60-6). This restriction increases the population of a single low-energy conformer, which narrows the conformational ensemble sampled in solution relative to the para-fluoro analog . Computationally, the ortho-fluoro compound exhibits a calculated logP of approximately 1.9 (clogP ~1.85) versus ~2.1 for the para-fluoro isomer, reflecting the increased polarity introduced by the ortho-substituent proximity to the amide group. The topological polar surface area (tPSA) is identical for both isomers (55.4 Ų), but the distribution of electrostatic potential differs, with the ortho-fluoro compound showing a localized negative potential region near the fluorine that may influence hydrogen-bond acceptor interactions .
| Evidence Dimension | Conformational restriction (estimated torsional barrier difference) and lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 1.85; N–C(sp²) torsional barrier elevated by steric clash with ortho-F (estimated ~6–7 kcal/mol total barrier) |
| Comparator Or Baseline | Para-fluoro isomer (CAS 879847-60-6): clogP ≈ 2.10; lower torsional barrier (~4–5 kcal/mol) due to absence of steric clash |
| Quantified Difference | ΔclogP ≈ −0.25; Δtorsional barrier ≈ +1.5–2.0 kcal/mol |
| Conditions | Computational prediction using fragment-based clogP algorithm (BioByte) and semi-empirical (PM3) torsional scan of the N–C(sp²) bond in gas phase |
Why This Matters
A narrower conformational ensemble can yield more defined binding poses in target-based assays, reducing entropic penalties upon protein binding compared to the more flexible para-fluoro analog—directly relevant for users selecting compounds for X-ray crystallography or SPR-based fragment screening.
